2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine
Overview
Description
2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is an organic compound with the molecular formula C9H13NO3S It is a derivative of aniline, featuring a methoxy group at the second position and a methylsulfonylmethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyaniline.
Sulfonylation: The 2-methoxyaniline undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methylsulfonyl group at the para position relative to the amino group.
Methylation: The final step involves the methylation of the sulfonylated intermediate using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfonyl)aniline: Lacks the methyl group on the sulfonyl moiety.
4-Methoxy-2-(methylsulfonylmethyl)aniline: The positions of the methoxy and amino groups are reversed.
2-Methoxy-4-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is unique due to the presence of both methoxy and methylsulfonylmethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-(methylsulfonylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLCXJUWHJKMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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